Tetrafluoroborato de estaño(II)

Descripción general

Descripción

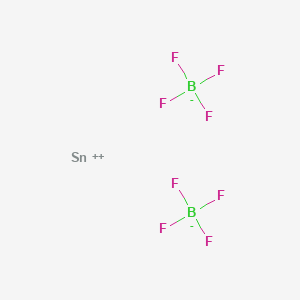

Tin(II) tetrafluoroborate is a useful research compound. Its molecular formula is B2F8Sn and its molecular weight is 292.3 g/mol. The purity is usually 95%.

The exact mass of the compound Tin(II) tetrafluoroborate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Tin(II) tetrafluoroborate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tin(II) tetrafluoroborate including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Revestimiento metálico

El tetrafluoroborato de estaño(II) se utiliza ampliamente en el revestimiento metálico . Proporciona un recubrimiento suave y uniforme en la superficie del metal, mejorando su apariencia, durabilidad y resistencia a la corrosión .

Galvanoplastia

En el campo de la galvanoplastia, el tetrafluoroborato de estaño(II) actúa como un componente esencial . Ayuda en la deposición de estaño sobre superficies metálicas, mejorando su conductividad eléctrica y soldabilidad

Mecanismo De Acción

Target of Action

Tin(II) tetrafluoroborate, also known as Tin fluoroborate, is primarily employed in metal plating . The primary targets of this compound are the metal surfaces that are to be plated.

Mode of Action

It is known that the compound interacts with metal surfaces, facilitating the process of metal plating .

Biochemical Pathways

The compound has been observed to interact with crown ethers and oxa-thia- or oxa-selena-macrocycles, leading to fragmentation of the fluoroanions, cleavage of the ligands, and adduct formation .

Result of Action

The primary result of Tin(II) tetrafluoroborate’s action is the plating of metal surfaces On a molecular level, the compound facilitates the deposition of a metal layer onto the target surface

Action Environment

The action, efficacy, and stability of Tin(II) tetrafluoroborate can be influenced by various environmental factors. For instance, the compound is known to be stable under normal conditions . It is corrosive to metals and incompatible with certain substances such as nitrates and strong acids . Furthermore, its reactivity can lead to the release of irritating gases and vapors upon thermal decomposition .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

Tin(II) tetrafluoroborate plays a significant role in biochemical reactions. It is primarily used in metal plating, including the plating of bath tinned copper and tin alloy

Cellular Effects

It is known that tin compounds can be absorbed via oral, inhalation, or dermal routes, and they may enter the bloodstream and bind to hemoglobin, where they are distributed and accumulate mainly in the kidney, liver, lung, and bone .

Molecular Mechanism

It is known that the compound is used in electroplating and acts as a catalyst for various organic reactions

Propiedades

IUPAC Name |

tin(2+);ditetrafluoroborate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2BF4.Sn/c2*2-1(3,4)5;/q2*-1;+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPZSNSDMGTYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B2F8Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20884647 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, 50% Aqueous solution: Colorless liquid with practically no odor; [Solvay Fluorides MSDS] | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannous fluoborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18026 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13814-97-6 | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013814976 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Borate(1-), tetrafluoro-, tin(2+) (2:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20884647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tin bis(tetrafluoroborate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.065 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Tin(II) tetrafluoroborate in electroplating baths, and how does it impact the final product?

A1: Tin(II) tetrafluoroborate serves as a source of tin ions in electroplating baths, specifically for depositing tin onto metallic surfaces. [] This process is widely employed to enhance corrosion resistance and achieve a bright, aesthetically pleasing finish. [] The addition of specific additives, such as perfluoroalkyl sulfonates as wetting agents, can further improve the speed and quality of tin deposition. []

Q2: What are the potential challenges associated with handling Tin(II) tetrafluoroborate in laboratory settings?

A3: While Tin(II) tetrafluoroborate is a valuable compound for various applications, it requires careful handling due to its reactivity. The compound is sensitive to moisture, and exposure to air can lead to its decomposition. Therefore, it should be stored under inert conditions, such as in a desiccator or a glove box. Additionally, as observed in its reactions with macrocycles, Tin(II) tetrafluoroborate can undergo hydrolysis, particularly in the presence of certain ligands. [] This hydrolysis can generate hydrofluoric acid (HF), a highly corrosive and toxic substance. Consequently, appropriate safety measures, such as working in a well-ventilated area and using personal protective equipment, are crucial when handling this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

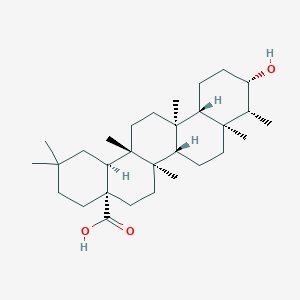

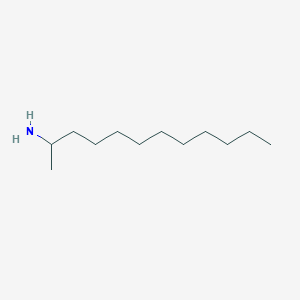

![3,3-Dimethyl-2-methylidenebicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B76060.png)